molecular formula C7H4Cl4 B131812 1-Chloro-2-(trichloromethyl)benzene CAS No. 2136-89-2

1-Chloro-2-(trichloromethyl)benzene

Cat. No.: B131812
CAS No.: 2136-89-2
M. Wt: 229.9 g/mol
InChI Key: MFHPYLFZSCSNST-UHFFFAOYSA-N
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Description

1-Chloro-2-(trichloromethyl)benzene, also known as this compound, is a useful research compound. Its molecular formula is C7H4Cl4 and its molecular weight is 229.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59736. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoacid Generation in Photoresist Formulations

1-Chloro-2-(trichloromethyl)benzene derivatives, such as 2-methyl- and 2-(2‘-furylethylidene)-4,6-bis(trichloromethyl)-1,3,5-triazines, are utilized in photoresist formulations. These compounds act as photoacid generators, undergoing C−Cl bond cleavage upon photolysis, which is a crucial step in the photoresist process used in semiconductor manufacturing (Pohlers et al., 1997).

Ligand Exchange Reactions in Rhodium Derivatives

The compound plays a role in ligand exchange reactions involving rhodium(i)diethylene derivatives. It exhibits distinct stereoselectivity, crucial for the development of specific organometallic compounds used in various chemical reactions and potential applications in catalysis (Sergeev et al., 1996).

Synthesis of 1,3-Bis (Isocyanatomethyl) Benzene

This compound is instrumental in the synthesis of 1,3-bis(isocyanatomethyl)benzene, a high-performance isocyanate used in optical polymer composites and various industries. The synthesis optimization of this compound is a focus area, considering its applications and environmental impact (Jianxun et al., 2018).

Conformational Analysis in Organic Chemistry

This compound is also involved in theoretical conformational analysis studies. These analyses, such as those conducted on substituted nitroethenes, contribute to a better understanding of the molecular structures and behaviors of organic compounds in different phases (Chachkov et al., 2008).

Enantiospecific Substitution in Organometallic Chemistry

In organometallic chemistry, it plays a role in enantiospecific nucleophilic substitution reactions. This process is significant in developing chiral compounds, which have broad applications in pharmaceuticals and synthesis (Englert et al., 1998).

Synthesis of Radioactively Labeled Compounds

The compound is used in the synthesis of radioactively labeled compounds, such as in the labeling of cinaciguat, a soluble guanylate cyclase activator. Such labeled compounds are critical in pharmacokinetics and drug metabolism studies (Seidel & Pleiss, 2010).

Preparation of Pyridine Derivatives

It is employed in the preparation of pyridine derivatives, such as 2-chloro-6-(trichloromethyl)pyridine, used in various chemical applications, demonstrating its versatility in organic synthesis (Xiao-shan, 2009).

Safety and Hazards

“1-Chloro-2-(trichloromethyl)benzene” is classified under GHS07 and GHS08. It has hazard statements H302-H315-H319-H351 and precautionary statements P281-P305 + P351 + P338. Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

Properties

IUPAC Name

1-chloro-2-(trichloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl4/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHPYLFZSCSNST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50871863
Record name Benzene, 1-chloro-2-(trichloromethyl)-
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Molecular Weight

229.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2136-89-2, 31259-91-3
Record name o-Chlorobenzotrichloride
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Record name Benzene, 1-chloro-2-(trichloromethyl)-
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Record name Toluene, alpha,alpha,alpha,ar-tetrachloro-
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Record name 1-Chloro-2-(trichloromethyl)benzene
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Record name Benzene, 1-chloro-2-(trichloromethyl)-
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Record name Benzene, 1-chloro-2-(trichloromethyl)-
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Record name α,α,α,2-tetrachlorotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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